molecular formula C16H16Cl2N2OS B2912197 1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea CAS No. 1396806-68-0

1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea

Cat. No.: B2912197
CAS No.: 1396806-68-0
M. Wt: 355.28
InChI Key: KCSAUEAHOLFIAM-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea is a synthetic urea derivative characterized by a cyclopropyl group, a 3,4-dichlorophenyl substituent, and a thiophene-containing ethyl chain. The structural complexity of this compound—specifically the combination of a cyclopropyl moiety, aromatic dichlorophenyl group, and thiophene-based side chain—suggests unique physicochemical and biological properties compared to simpler urea analogs.

Properties

IUPAC Name

1-cyclopropyl-3-(3,4-dichlorophenyl)-1-(2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2OS/c17-14-6-3-11(10-15(14)18)19-16(21)20(12-4-5-12)8-7-13-2-1-9-22-13/h1-3,6,9-10,12H,4-5,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSAUEAHOLFIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C15H14Cl2N2OSC_{15}H_{14}Cl_2N_2OS, with a molecular weight of 341.3 g/mol. The compound features a cyclopropyl group, dichlorophenyl moiety, and a thiophene ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor, affecting pathways involved in cell proliferation and apoptosis. The presence of the thiophene ring enhances its lipophilicity, facilitating better membrane permeability and bioavailability.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, in vitro studies have shown that related urea derivatives can induce apoptosis in cancer cell lines by triggering DNA damage response pathways.

Compound Cell Line IC50 (µM) Mechanism
Urea Derivative AMCF-7 (Breast Cancer)5.0DNA Damage
Urea Derivative BHeLa (Cervical Cancer)3.2Apoptosis Induction
This compoundA549 (Lung Cancer)TBDTBD

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have shown that derivatives with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria.

Pathogen MIC (µg/mL) Reference Compound
Staphylococcus aureus16Ampicillin
Escherichia coli32Streptomycin

Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that a structurally similar urea derivative exhibited potent antitumor activity against various cancer cell lines, suggesting that modifications to the urea structure could enhance efficacy against specific tumors .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition profile of related compounds. It was found that these compounds effectively inhibited topoisomerase II activity, which is crucial for DNA replication and repair processes in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • BD 1008/BD 1047 : These dihydrobromide salts lack the urea backbone but share the 3,4-dichlorophenyl-ethylamine motif. Their sigma receptor activity suggests that the dichlorophenyl group enhances lipophilicity and aromatic stacking, critical for CNS penetration .
  • SR140333 : Incorporates a piperidine ring and dichlorophenyl group but targets NK1 receptors. The urea group in the query compound may confer distinct hydrogen-bonding interactions compared to SR140333’s azoniabicyclo scaffold .
  • Thiazinane-thione derivative : The thiazinane ring and dichlorophenyl group in this compound correlate with antimicrobial activity, implying that sulfur-containing heterocycles (e.g., thiophene in the query compound) could enhance bioactivity against pathogens .

Urea Derivatives and Heterocyclic Modifications

Urea-based compounds often exhibit conformational rigidity and hydrogen-bond donor/acceptor capacity. Notable comparators include:

Compound Name Key Structural Differences Pharmacological Relevance Reference
CP99994 (+)-(2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine NK1 receptor antagonist (lacks urea core)
L-703606 cis-2(diphenylmethyl)-N-([2-iodophenyl]methyl)-1-azabicyclo[2.2.2]octan-3-amide Substance P antagonist

Key Observations :

  • Urea’s hydrogen-bonding capacity may improve binding to kinases or proteases compared to amine-based antagonists .

Thiophene-Containing Compounds

Thiophene rings enhance π-π interactions and metabolic stability. For example:

  • GR159897 : Features a thiophene-linked indole-piperidine structure as a neurokinin antagonist . The query compound’s thiophen-ethyl group may similarly improve CNS bioavailability or receptor affinity.

Structure-Activity Relationship (SAR) Insights

  • Cyclopropyl Group : Introduces steric constraints that may prevent enzymatic degradation or stabilize a bioactive conformation.
  • 3,4-Dichlorophenyl Group : Enhances lipophilicity and electron-withdrawing effects, favoring interactions with hydrophobic receptor pockets.

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